molecular formula C10H13Cl2N B1521674 C-[1-(2-Chloro-phenyl)-cyclopropyl]-methylaminehydrochloride CAS No. 1185302-41-3

C-[1-(2-Chloro-phenyl)-cyclopropyl]-methylaminehydrochloride

Cat. No. B1521674
M. Wt: 218.12 g/mol
InChI Key: NEJLWKHRCPIWHM-UHFFFAOYSA-N
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Description

The compound “C-[1-(2-Chloro-phenyl)-cyclopropyl]-methylaminehydrochloride” is a chlorinated cyclopropyl compound with a phenyl group and a methylamine group. The presence of these functional groups could give this compound interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopropyl group would likely form a three-membered ring, with the 2-chlorophenyl group and the methylamine group attached to it .


Chemical Reactions Analysis

The reactivity of this compound would depend on the nature of its functional groups. The presence of the chloro group might make it susceptible to nucleophilic substitution reactions . The cyclopropyl group could potentially undergo ring-opening reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting and boiling points, solubility, and stability .

Scientific Research Applications

  • Indole Derivatives

    • Application: Indole derivatives have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
    • Method: The synthesis of indole derivatives involves electrophilic substitution due to excessive π-electrons delocalization .
    • Results: Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
  • Antidepressant Molecules

    • Application: The synthesis of antidepressant molecules through metal-catalyzed procedures is an important field of medicinal chemistry .
    • Method: Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
    • Results: Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
  • Pyrazoline Synthesis

    • Application: 2-Chlorophenylhydrazine hydrochloride may be used in pyrazoline synthesis .
    • Method: It can be used to produce N-azepan-2-ylidene-N′-(2-chloro-phenyl)-hydrazine with 7-methoxy-3,4,5,6-tetrahydro-2H-azepine at heating .
    • Results: The specific results or outcomes of this synthesis were not provided in the source .
  • Polymerization of Disubstituted Acetylenes

    • Application: The polymerization of a series of disubstituted acetylenes including nonpolar and highly polar groups .
    • Method: 1-Chloro-2-(para-substituted)-phenylacetylenes with a highly polar carboxy group were polymerized in the polar solvent tetrahydrofuran by the combination of (α-diimine)PdMeCl and silver trifluoromethyl sulfonate (AgOTf) .
    • Results: The polymerization afforded a molecular weight of 27,400 and a narrow polydispersity index of 1.12 .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and toxicity. Proper handling and storage procedures should be followed to minimize risk .

properties

IUPAC Name

[1-(2-chlorophenyl)cyclopropyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c11-9-4-2-1-3-8(9)10(7-12)5-6-10;/h1-4H,5-7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJLWKHRCPIWHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(2-Chlorophenyl)cyclopropyl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
C-[1-(2-Chloro-phenyl)-cyclopropyl]-methylaminehydrochloride
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C-[1-(2-Chloro-phenyl)-cyclopropyl]-methylaminehydrochloride
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C-[1-(2-Chloro-phenyl)-cyclopropyl]-methylaminehydrochloride
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C-[1-(2-Chloro-phenyl)-cyclopropyl]-methylaminehydrochloride
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C-[1-(2-Chloro-phenyl)-cyclopropyl]-methylaminehydrochloride
Reactant of Route 6
C-[1-(2-Chloro-phenyl)-cyclopropyl]-methylaminehydrochloride

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